An In-Depth Technical Guide to 5-(Cyclopropylmethoxy)picolinaldehyde
An In-Depth Technical Guide to 5-(Cyclopropylmethoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic properties. Substituted pyridines, in particular, are a cornerstone of many FDA-approved drugs and clinical candidates, owing to their ability to engage in a variety of biological interactions.[1] Among these, picolinaldehydes (2-formylpyridines) serve as versatile synthetic intermediates. This guide provides a comprehensive technical overview of a specific, yet underexplored, picolinaldehyde derivative: 5-(Cyclopropylmethoxy)picolinaldehyde . While a dedicated CAS number for this compound is not publicly cataloged, its synthesis is feasible through established chemical transformations. This document will therefore focus on its nomenclature, proposed synthetic pathways, predicted physicochemical properties, and its potential applications in drug discovery and materials science, all grounded in established scientific principles and analogous chemical literature.
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount. The compound is systematically named 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde . The parent heterocycle is pyridine, with an aldehyde group (-CHO) at the 2-position, making it a picolinaldehyde. A cyclopropylmethoxy group (-OCH₂-c-C₃H₅) is attached to the 5-position of the pyridine ring.
Structural Representation:
Caption: Chemical structure of 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde.
Proposed Synthetic Pathways
As of the writing of this guide, a direct, documented synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde is not available in the public domain. However, based on established organic chemistry methodologies, two plausible synthetic routes are proposed, starting from commercially available precursors.
Route A: Williamson Ether Synthesis from 5-Hydroxypicolinaldehyde
This is the most direct proposed route, leveraging the well-established Williamson ether synthesis.[2][3]
Workflow Diagram:
Caption: Proposed synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde via Williamson ether synthesis.
Experimental Protocol (Proposed):
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Deprotonation: To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The use of a relatively mild inorganic base is crucial to prevent side reactions involving the aldehyde functionality.
-
Alkylation: To the resulting suspension, add (bromomethyl)cyclopropane (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction involves an Sₙ2 mechanism where the phenoxide ion displaces the bromide from (bromomethyl)cyclopropane.[2][3]
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A precedent for this type of reaction on a similar substrate involves the reaction of 5-hydroxypicolinaldehyde with propargyl bromide in the presence of potassium carbonate in DMF, affording the corresponding ether in a 49% yield.[4] This supports the feasibility of the proposed synthesis.
Route B: Multi-step Synthesis from 5-Bromo-2-methylpyridine
This alternative route involves the initial synthesis of a key intermediate, 5-bromopicolinaldehyde, followed by a nucleophilic aromatic substitution or a palladium-catalyzed etherification.
Workflow Diagram:
Caption: Proposed multi-step synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde from 5-bromo-2-methylpyridine.
Experimental Protocol (Proposed):
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N-Oxidation of 5-Bromo-2-methylpyridine: The starting material, 5-bromo-2-methylpyridine, can be synthesized via the bromination of 2-methylpyridine.[5] The N-oxidation can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to yield 5-bromo-2-methylpyridine N-oxide.[6]
-
Rearrangement to 5-Bromo-2-acetoxymethylpyridine: The N-oxide is then subjected to a Boekelheide-type rearrangement by heating with acetic anhydride. This reaction introduces an acetoxy group onto the methyl substituent.
-
Hydrolysis to 5-Bromo-2-pyridinemethanol: The resulting acetate is hydrolyzed under acidic or basic conditions to afford 5-bromo-2-pyridinemethanol.
-
Oxidation to 5-Bromopicolinaldehyde: The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to yield the key intermediate, 5-bromopicolinaldehyde.[7]
-
Etherification: The final step involves the formation of the cyclopropylmethoxy ether. This can be accomplished via two primary methods:
-
Nucleophilic Aromatic Substitution (SₙAr): The 5-bromopicolinaldehyde can be reacted with the sodium or potassium salt of cyclopropylmethanol (formed by treating cyclopropylmethanol with a strong base like sodium hydride or potassium tert-butoxide). This reaction is typically performed in a polar aprotic solvent at elevated temperatures.
-
Palladium-Catalyzed Buchwald-Hartwig Etherification: A more modern and often higher-yielding approach is the palladium-catalyzed cross-coupling of 5-bromopicolinaldehyde with cyclopropylmethanol.[8][9] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene or dioxane.
-
Physicochemical Properties (Predicted)
The exact physicochemical properties of 5-(Cyclopropylmethoxy)picolinaldehyde have not been experimentally determined. However, we can predict these properties based on its structure and by comparison with analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₁₁NO₂ | From structure |
| Molecular Weight | 177.20 g/mol | From formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with other picolinaldehydes |
| Boiling Point | > 200 °C at atmospheric pressure | Higher than picolinaldehyde due to increased molecular weight |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | Presence of the aromatic ring and ether linkage, with a polar aldehyde group. Aldehydes can act as pro-oxidants and affect the physicochemical environment in emulsions.[10] |
| pKa (of conjugate acid) | ~ 3-4 | The electron-withdrawing aldehyde group and the ether oxygen will influence the basicity of the pyridine nitrogen. |
Potential Applications
Substituted picolinaldehydes are valuable building blocks in various fields, particularly in the development of pharmaceuticals and functional materials.
Drug Discovery and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The aldehyde functionality of 5-(Cyclopropylmethoxy)picolinaldehyde makes it a versatile precursor for a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.
-
Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with primary amines to form imines (Schiff bases), which are important intermediates and can also exhibit biological activity themselves.
-
Reductive Amination: Subsequent reduction of the imines provides access to a variety of secondary amines, which are common motifs in bioactive molecules.
-
Wittig and Related Reactions: The aldehyde can be converted to alkenes via Wittig-type reactions, enabling the introduction of various unsaturated side chains.
-
Precursor to Carboxylic Acids and Alcohols: The aldehyde can be oxidized to the corresponding picolinic acid or reduced to the alcohol, providing further opportunities for derivatization.
The cyclopropylmethoxy group is a particularly interesting substituent. The cyclopropyl ring is a "bioisostere" of a phenyl group in some contexts and can introduce conformational rigidity and improve metabolic stability. The ether linkage provides a degree of flexibility. This combination of a rigid cyclopropyl group and a flexible ether linker can be advantageous for optimizing ligand-receptor interactions. Substituted pyridines are known to target a wide range of receptors, including nicotinic acetylcholine receptors.[11]
Materials Science
Pyridine derivatives are also utilized in materials science as ligands for metal complexes, which can have applications in catalysis, sensing, and as functional materials. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde can act as a bidentate chelating ligand for various metal ions. The cyclopropylmethoxy substituent can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their catalytic activity or photophysical properties.
Safety and Handling (Predicted)
As with any chemical compound, 5-(Cyclopropylmethoxy)picolinaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the aldehyde functionality, it may be an irritant to the skin, eyes, and respiratory tract. Specific toxicity data is unavailable, and it should be treated as a potentially hazardous substance.
Conclusion
5-(Cyclopropylmethoxy)picolinaldehyde, while not yet a cataloged compound with a CAS number, represents a synthetically accessible and potentially valuable building block for researchers in drug discovery and materials science. This in-depth technical guide has provided a clear nomenclature, proposed detailed and scientifically sound synthetic pathways, predicted its key physicochemical properties, and outlined its potential applications. The combination of the versatile picolinaldehyde core with the unique cyclopropylmethoxy substituent makes this compound an attractive target for synthesis and further investigation. The methodologies and principles discussed herein provide a solid foundation for any research group aiming to synthesize and explore the utility of this novel chemical entity.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
-
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 5-Bromo-2-methylpyridine N-oxide. E64(11), o2229. Available at: [Link]
-
ResearchGate. (2025). Physicochemical properties, antioxidant and antibacterial activities of dialdehyde microcrystalline cellulose. Available at: [Link]
- Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Tambar, U. K., et al. (2013). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 4(4), 1633-1637.
- Kim, Y., & Lee, J. (2025). Prooxidative properties of aldehydes in oil-in-water emulsion on the aspects of physicochemical properties. Food Science and Biotechnology.
-
Mirage News. (2026). Breakthrough in Chiral Ring Assembly via Palladium Catalyst. Available at: [Link]
-
Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Available at: [Link]
- Hossain, M. L., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.
-
Fengchen Group. (2023). Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation. Available at: [Link]
- Reddy, P. P., et al. (2020).
- López-Cervantes, J., et al. (2021). Physicochemical Properties and Antioxidant Activity of Spray-Dry Broccoli (Brassica oleracea var Italica) Stalk and Floret Juice Powders. Molecules, 26(7), 1973.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 6. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 8. miragenews.com [miragenews.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Prooxidative properties of aldehydes in oil-in-water emulsion on the aspects of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
